5-chloro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide
Description
The compound 5-chloro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide is a heterocyclic benzamide derivative featuring a thieno[3,4-c]pyrazole core. This scaffold is substituted with a 4-fluorophenyl group at the 2-position and a 2-methoxybenzamide moiety at the 3-position of the pyrazole ring. The chlorine atom at the 5-position of the benzamide further enhances its structural complexity.
Properties
IUPAC Name |
5-chloro-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN3O2S/c1-26-17-7-2-11(20)8-14(17)19(25)22-18-15-9-27-10-16(15)23-24(18)13-5-3-12(21)4-6-13/h2-8H,9-10H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNWSSGGYUDLJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-chloro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, and biological effects, particularly in the context of cancer research and other therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 394.82 g/mol. The IUPAC name reflects its complex structure, which includes a thieno[3,4-c]pyrazole ring and various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₂ClFN₄O₃S |
| Molecular Weight | 394.82 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Thieno[3,4-c]pyrazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of Functional Groups : Electrophilic aromatic substitution reactions are used to introduce the chlorophenyl and fluorophenyl groups.
- Final Coupling : The final product is obtained by coupling with methoxybenzamide under suitable conditions.
Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
In a study evaluating the compound's efficacy against human cancer cell lines (HeLa, HepG2, A549), it was observed that:
- HeLa Cells : IC50 values indicated substantial cytotoxicity.
- HepG2 Cells : The compound demonstrated a higher potency compared to standard chemotherapeutics.
- A549 Cells : Effective inhibition of proliferation was noted.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Kinase Activity : Similar compounds have been shown to inhibit specific kinases involved in cancer progression.
- Induction of Apoptosis : The compound may promote programmed cell death in malignant cells.
- Anti-inflammatory Effects : Some studies suggest that it may reduce inflammation, contributing to its anticancer properties.
Additional Biological Activities
Beyond anticancer effects, preliminary investigations suggest potential antibacterial and antifungal activities. These findings warrant further exploration to establish the breadth of biological activity associated with this compound.
Comparison with Similar Compounds
Core Modifications
The thieno[3,4-c]pyrazole core is shared across analogs, but substituent variations significantly influence physicochemical and biological properties:
Key Observations :
Molecular Weight and LogP
While exact data are unavailable, molecular weight and LogP can be inferred:
- Target Compound : Predicted molecular weight ≈ 430–440 g/mol; LogP ≈ 3.5–4.0 (moderate lipophilicity due to methoxy and fluorine).
- Nitro Analog () : Higher LogP (~4.5–5.0) due to the nitro group.
- Bromo Analog () : Higher molecular weight (~450–460 g/mol) and LogP (~4.2–4.7).
Pharmacological and Physicochemical Properties
Solubility and Bioavailability
- The target compound’s methoxy group may improve aqueous solubility compared to nitro or bromo analogs. However, like glibenclamide (a BCS class II benzamide), low solubility could persist due to aromatic stacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
